Cas no 799246-93-8 (1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate)

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate is an ionic liquid belonging to the imidazolium nitrate family, characterized by its long alkyl chain (dodecyl) and methyl substituent. This compound exhibits notable properties such as high thermal stability, low volatility, and good solubility in both polar and nonpolar solvents, making it suitable for applications in catalysis, material science, and as a phase-transfer agent. Its nitrate anion contributes to enhanced electrochemical stability and reactivity, while the hydrophobic alkyl chain improves compatibility with organic matrices. The compound is often utilized in green chemistry processes due to its recyclability and tunable physicochemical properties.
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate structure
799246-93-8 structure
Product name:1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
CAS No:799246-93-8
MF:C16H33N2+.NO3-
Molecular Weight:315.45152
MDL:MFCD19442813
CID:531458

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate 化学的及び物理的性質

名前と識別子

    • 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
    • 1-dodecyl-3-methyl-1,2-dihydroimidazol-1-ium,nitrate
    • 1-DODECYL-3-METHYLIMIDAZOLIUM NITRATE
    • 1-Dodecyl-3-Methyl-1H-Imidazolium Nitrate
    • MDL: MFCD19442813
    • インチ: InChI=1S/C16H32N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-15H,3-13,16H2,1-2H3;/q;-1/p+1
    • InChIKey: RZRZJRFJFOUBBW-UHFFFAOYSA-O
    • SMILES: CCCCCCCCCCCCN1C=C[NH+](C)C1.[N+](=O)([O-])[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 22
  • 回転可能化学結合数: 11

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D767187-100g
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
799246-93-8 97%
100g
$460 2024-06-07
Alichem
A069004560-100g
1-Dodecyl-3-methyl-1H-imidazol-3-ium nitrate
799246-93-8 97%
100g
$378.28 2023-09-01
1PlusChem
1P0055D6-1g
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
799246-93-8 ≥97%
1g
$38.00 2024-04-21
eNovation Chemicals LLC
D767187-100g
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
799246-93-8 97%
100g
$460 2025-02-24
A2B Chem LLC
AC39434-5g
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
799246-93-8 ≥97%
5g
$95.00 2023-12-30
Aaron
AR0055LI-100g
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
799246-93-8 97%
100g
$403.00 2025-02-10
eNovation Chemicals LLC
D767187-5g
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
799246-93-8 97%
5g
$120 2024-06-07
eNovation Chemicals LLC
D767187-5g
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
799246-93-8 97%
5g
$120 2025-02-24
Chemenu
CM187576-100g
1-dodecyl-3-methyl-1H-imidazol-3-ium nitrate
799246-93-8 97%
100g
$361 2024-07-23
Chemenu
CM187576-100g
1-dodecyl-3-methyl-1H-imidazol-3-ium nitrate
799246-93-8 97%
100g
$361 2021-08-05

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate 関連文献

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrateに関する追加情報

Introduction to 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate (CAS No. 799246-93-8)

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate, identified by the Chemical Abstracts Service Number (CAS No.) 799246-93-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the imidazolium salt family, characterized by a nitrogen-containing heterocyclic structure, which makes it a versatile intermediate in the synthesis of various functional materials and bioactive molecules.

The molecular structure of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate consists of a dodecyl group attached to the 1-position and a methyl group at the 3-position of the imidazole ring, with a nitrate counterion. This specific arrangement imparts unique physicochemical properties, such as high lipophilicity and stability, making it an attractive candidate for applications in drug delivery systems, surface modifications, and catalytic processes.

In recent years, there has been a growing interest in the development of novel cationic surfactants derived from imidazolium salts due to their ability to form stable vesicles and micelles. These structures are particularly useful in pharmaceutical formulations for enhancing drug solubility and bioavailability. The long alkyl chain in 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate contributes to its amphiphilic nature, facilitating its incorporation into lipid-based nanocarriers such as liposomes and polymeric micelles.

One of the most compelling applications of this compound is in the realm of antimicrobial agents. The cationic nature of imidazolium salts disrupts bacterial cell membranes by interacting with negatively charged phospholipids, leading to cell lysis. Studies have demonstrated that derivatives of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate exhibit potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This has opened up avenues for developing novel antimicrobial coatings for medical devices and wound dressings.

Furthermore, the nitrate counterion in 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate plays a crucial role in modulating its reactivity and solubility. Nitrate salts are known for their stability under physiological conditions, making them suitable for biomedical applications where long-term stability is essential. This property has been exploited in the design of sustained-release formulations where the compound can slowly release active ingredients over an extended period.

Recent advancements in materials science have also highlighted the potential of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate as a building block for conductive polymers and hydrogels. The imidazolium ring can act as a dopant or cross-linking agent, enhancing the electrical conductivity and mechanical strength of these materials. Such applications are particularly relevant in the development of flexible electronics and biocompatible scaffolds for tissue engineering.

The synthesis of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate typically involves a nucleophilic substitution reaction between 1-dodecanamine and methyl iodide in the presence of a nitrogen base to form the imidazolium salt followed by nitration. This synthetic route allows for good yields and purity levels suitable for research and industrial applications. The scalability of this process is an important consideration for commercial production.

In conclusion, 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate (CAS No. 799246-93-8) is a multifunctional compound with broad applicability across various scientific domains. Its unique structural features make it an excellent candidate for drug delivery systems, antimicrobial applications, and advanced materials development. As research continues to uncover new functionalities and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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